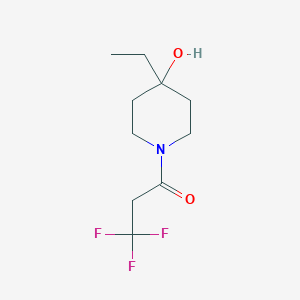
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a trifluoropropanone moiety. Its distinct structure makes it a subject of study in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 4-ethylpiperidine with a trifluoropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically subjected to rigorous quality control measures to ensure its consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form an alcohol.
Substitution: The ethyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and trifluoropropanone moieties allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 1-(4-Methyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- 1-(4-Propyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- 1-(4-Isopropyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
Comparison: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is unique due to its specific substitution pattern on the piperidine ring The presence of the ethyl group and the trifluoropropanone moiety imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding
Properties
Molecular Formula |
C10H16F3NO2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(4-ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C10H16F3NO2/c1-2-9(16)3-5-14(6-4-9)8(15)7-10(11,12)13/h16H,2-7H2,1H3 |
InChI Key |
BIQRAEUQCJJYAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















